molecular formula C18H13N3OS B3717735 4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZONITRILE

4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZONITRILE

Cat. No.: B3717735
M. Wt: 319.4 g/mol
InChI Key: QEDVLODTOQLLGO-UHFFFAOYSA-N
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Description

This compound features a 4-oxo-6-phenyl-1H-pyrimidine core linked via a sulfanylmethyl group to a benzonitrile moiety. The pyrimidine ring is a heterocyclic scaffold common in bioactive molecules, while the sulfanyl (thioether) and benzonitrile groups contribute to its electronic and steric properties. Structural uniqueness arises from the combination of these functional groups, which may influence reactivity and pharmacological activity .

Properties

IUPAC Name

4-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c19-11-13-6-8-14(9-7-13)12-23-18-20-16(10-17(22)21-18)15-4-2-1-3-5-15/h1-10H,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDVLODTOQLLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZONITRILE typically involves multi-step reactions. One common method includes the reaction of 4-oxo-6-phenyl-1H-pyrimidine-2-thiol with benzyl bromide under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the reaction mixture is heated to reflux for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZONITRILE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Key Analogs
Compound Name Core Structure Key Substituents Notable Functional Groups
4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZONITRILE Pyrimidine 4-Oxo, 6-phenyl, sulfanylmethyl, benzonitrile Sulfanyl, nitrile, ketone
2-{[3-(4-Ethylphenyl)-5,6-dimethyl-2,4-dioxo-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile Thieno[2,3-d]pyrimidine Thiophene-fused pyrimidine, benzonitrile Sulfur heterocycle, nitrile
1-BENZYL-6-(4-CHLOROPHENYL)-4-(METHYLSULFANYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE Pyridine Benzyl, chlorophenyl, methylsulfanyl Sulfanyl, nitrile, ketone
Pyrimidine Sulfides (e.g., from ) Pyrimidine Sulfur-containing substituents Sulfanyl, ketone
Key Observations :
  • Core Heterocycle: The target compound’s pyrimidine core is distinct from thieno-pyrimidine (bicyclic) or pyridine analogs. The monocyclic pyrimidine may offer conformational flexibility compared to fused-ring systems .
  • Sulfanyl Group : Present in all analogs, this group can participate in hydrogen bonding or oxidation reactions. In pyrimidine sulfides, this group correlates with antiviral activity .
  • Benzonitrile : Unique to the target compound and ’s analog, this group enhances polarity and may improve target binding via dipole interactions .
Key Observations :
  • The target compound’s benzonitrile group is absent in phenothiazine hybrids, which instead rely on aromatic cores for antipsychotic effects .

Physicochemical and Reactivity Comparisons

Table 3: Reactivity and Stability Profiles
Compound Name Solubility Stability Reactivity Hotspots
This compound Moderate (polar nitrile) Susceptible to oxidation at sulfur Sulfanyl, ketone
1-BENZYL-6-(4-CHLOROPHENYL)-4-(METHYLSULFANYL)-PYRIDINECARBONITRILE Low (hydrophobic benzyl) Stable under acidic conditions Chlorophenyl, nitrile
Pyrimidine Sulfides () Variable Oxidation-prone sulfur Sulfanyl, ketone
Key Observations :
  • The target compound’s nitrile group may improve aqueous solubility compared to benzyl- or chlorophenyl-substituted analogs .

Biological Activity

4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZONITRILE is a complex organic compound that belongs to the class of pyrimidine derivatives. Its structure, characterized by a pyrimidine ring linked to a benzonitrile moiety through a sulfanyl group, suggests potential for diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N3OSC_{16}H_{14}N_3OS. Its structure can be represented as follows:

SMILES CC C O N C N C O C C O N C N C C O N C N C N C N C N \text{SMILES }\text{CC C O N C N C O C C O N C N C C O N C N C N C N C N }

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. The presence of the pyrimidine ring enhances interactions with biological targets involved in cancer cell proliferation. Docking studies have shown that derivatives can form hydrogen bonds with key amino acid residues in target proteins, potentially inhibiting cancer progression .

2. Antibacterial Activity

The antibacterial properties of related compounds have been documented, showing moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The sulfanyl group is believed to play a significant role in enhancing antibacterial efficacy .

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated, particularly against acetylcholinesterase (AChE) and urease. Compounds with similar functionalities have demonstrated strong inhibitory effects, which could be beneficial in treating conditions related to enzyme dysregulation .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC50/Activity Level
Compound AAnticancerVarious Cancer Cell LinesIC50 = 5 μM
Compound BAntibacterialSalmonella typhiModerate Activity
Compound CEnzyme InhibitionAcetylcholinesteraseIC50 = 0.25 μM

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives showed that those containing the sulfanyl group exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest .

Case Study 2: Antibacterial Screening

Another investigation assessed the antibacterial activity of various sulfanyl-containing compounds against gram-positive and gram-negative bacteria. The results indicated that certain derivatives had significant inhibitory effects on bacterial growth, suggesting their potential as new antibacterial agents .

Q & A

Q. What are the optimal synthetic routes for 4-{[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]methyl}benzonitrile, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthetic pathways should focus on modular assembly of the pyrimidinone core, benzonitrile moiety, and sulfanyl-methyl linker. Optimization involves:
  • Stepwise coupling : Use nucleophilic substitution (e.g., thiolation of 4-chloropyrimidinone intermediates) followed by alkylation with bromomethylbenzonitrile.
  • Condition Screening : Vary solvents (DMF vs. THF), bases (K₂CO₃ vs. DBU), and temperatures (60–120°C) to maximize yield.
  • Yield Monitoring : Track intermediates via HPLC and confirm purity (>95%) by NMR and LC-MS.
    Example optimization table:
StepSolventBaseTemp (°C)Yield (%)
ThiolationDMFK₂CO₃8062
AlkylationTHFDBU6078
Reference split-plot designs for multifactorial testing .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidinone C=O at ~165 ppm, benzonitrile CN group at ~120 ppm).
  • LC-MS : Monitor molecular ion ([M+H]⁺) and fragmentation patterns to rule out byproducts.
  • XRD : Resolve crystallographic data for absolute configuration (if crystalline).
  • FT-IR : Validate functional groups (e.g., C≡N stretch ~2230 cm⁻¹, C=O ~1680 cm⁻¹).
    Cross-validate results with computational predictions of spectral properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro studies?

  • Methodological Answer :
  • Meta-Analysis : Standardize assay protocols (e.g., cell lines, incubation times, controls) to minimize variability.
  • Dose-Response Curves : Compare EC₅₀ values under identical conditions (e.g., mitochondrial toxicity vs. enzyme inhibition).
  • Mechanistic Profiling : Use CRISPR screening or proteomics to identify off-target effects confounding activity data.
    Example contradiction resolution:
StudyAssay TypeReported IC₅₀ (μM)Proposed Confounder
AKinase Inhibition0.5Serum interference
BCytotoxicity50.0Metabolic instability
Adopt rapid, iterative validation frameworks to reconcile discrepancies without compromising rigor .

Q. What computational modeling approaches are suitable for predicting the compound's interaction with biological targets like enzyme active sites?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger to model binding poses, prioritizing H-bonding (e.g., pyrimidinone O with catalytic lysine) and π-π stacking (benzene rings).
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields).
  • QSAR : Corrogate substituent effects (e.g., sulfanyl linker length) on activity using partial least squares regression.
    Example electronic analysis:
SubstituentHammett σ ValuePredicted ΔBinding Energy (kcal/mol)
-CN (benzonitrile)+0.66-3.2
-SMe (sulfanyl)-0.05-1.8
Integrate findings with modern bonding theories (e.g., frontier molecular orbitals) .

Q. How does the electronic configuration of the pyrimidinone ring influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Analyze electron density maps (e.g., Mulliken charges) to identify electrophilic centers (C2/C4 in pyrimidinone).
  • Kinetic Isotope Effects : Compare kH/kD for deuterated vs. non-deuterated substrates to probe rate-limiting steps.
  • Solvent Effects : Test polar aprotic (DMSO) vs. protic (MeOH) solvents to modulate transition-state stabilization.
    Example reactivity trends:
PositionCharge Density (e⁻/ų)Reactivity (k, M⁻¹s⁻¹)
C2+0.452.3 × 10⁻³
C4+0.381.1 × 10⁻³
Align results with aromaticity indices (NICS) to explain regioselectivity .

Methodological Framework Integration

Q. How can researchers align studies of this compound with broader theoretical frameworks in medicinal chemistry?

  • Methodological Answer :
  • Structure-Activity Landscapes : Map structural analogs (e.g., pyrimidinone derivatives in ) to identify pharmacophoric motifs.
  • Target Validation : Link findings to disease pathways (e.g., kinase dysregulation in cancer) via CRISPR or RNAi screens.
  • Translational Workflows : Use preclinical PK/PD models to bridge in vitro data to in vivo efficacy.
    Adopt iterative hypothesis-testing cycles guided by theoretical principles (e.g., lock-and-key vs. induced-fit binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZONITRILE
Reactant of Route 2
Reactant of Route 2
4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZONITRILE

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